molecular formula C14H20N2O B572244 N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide CAS No. 1224049-73-3

N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide

Cat. No.: B572244
CAS No.: 1224049-73-3
M. Wt: 232.327
InChI Key: ZAVRZWQGRZAOAF-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide is a chemical compound with the molecular formula C14H20N2O It is a benzamide derivative that contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide typically involves the reaction of N-ethyl-N-methylamine with 3-(pyrrolidin-3-yl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride: A hydrochloride salt form of the compound with similar properties.

    N,N-Dimethyl-4-(pyrrolidin-3-yl)benzamide: A related compound with a dimethyl substitution instead of ethyl and methyl groups.

    N-Ethyl-3-piperidyl benzilate: Another benzamide derivative with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-16(2)14(17)12-6-4-5-11(9-12)13-7-8-15-10-13/h4-6,9,13,15H,3,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVRZWQGRZAOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC=CC(=C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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